An In-depth Technical Guide to 2-Cyanoimino-1,3-thiazolidine: Core Properties and Applications
An In-depth Technical Guide to 2-Cyanoimino-1,3-thiazolidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-cyanoimino-1,3-thiazolidine. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided. The document also includes visualizations to illustrate key processes related to this compound.
Core Chemical and Physical Properties
2-Cyanoimino-1,3-thiazolidine, with the CAS Number 26364-65-8, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | (2Z)-1,3-thiazolidin-2-ylidenecyanamide | [3] |
| Synonyms | 2-Cyaniminothiazolidine, CIT, Cimetidine Impurity N | [4][5] |
| CAS Number | 26364-65-8 | [4] |
| Molecular Formula | C₄H₅N₃S | [4] |
| Molecular Weight | 127.17 g/mol | [4] |
| Canonical SMILES | C1CSC(=N1)NC#N | [5] |
| InChI Key | WTUAWWLVVCGTRG-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to off-white crystalline solid | [3][4] |
| Melting Point | 156-157 °C | [4] |
| Boiling Point (Predicted) | 227.6 ± 23.0 °C | [4] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 3.7 Pa at 20°C | [4] |
| pKa (Predicted) | 3.95 ± 0.10 | [4] |
| LogP | -0.143 to -0.041 at 20°C and pH 4-9 | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |
Table 3: Safety and Hazard Information
| Category | GHS Hazard Statements | Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. | P260, P264, P270, P280, P301+P312, P305+P351+P338, P310, P314, P330, P501 |
| Environmental Hazards | H412: Harmful to aquatic life with long-lasting effects. | P273, P501 |
| Signal Word | Warning |
Data sourced from ChemicalBook and Sigma-Aldrich.[3][4]
Spectroscopic Data
Table 4: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂-S- (thiazolidine ring) | ~3.2 - 3.6 ppm (triplet) |
| -CH₂-N- (thiazolidine ring) | ~3.8 - 4.2 ppm (triplet) | |
| -NH- | Broad signal, ~7.0 - 9.0 ppm | |
| ¹³C NMR | -CH₂-S- (thiazolidine ring) | ~30 - 40 ppm |
| -CH₂-N- (thiazolidine ring) | ~50 - 60 ppm | |
| -C≡N (cyano group) | ~115 - 125 ppm | |
| C=N (imino group) | ~150 - 160 ppm | |
| IR Spectroscopy | N-H stretch | ~3300 - 3400 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850 - 3000 cm⁻¹ | |
| C≡N stretch (nitrile) | ~2220 - 2260 cm⁻¹ | |
| C=N stretch (imine) | ~1640 - 1690 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 127 |
| Key Fragments | Expected fragments from the loss of CN, S, and cleavage of the thiazolidine ring. |
Synthesis and Production
2-Cyanoimino-1,3-thiazolidine is primarily synthesized via the cyclization reaction of a cyanoiminodithiocarbonate ester with 2-aminoethanethiol or its salts.[1] Various patents outline industrial-scale production methods designed to achieve high purity and yield.
Method 1: Cyclization of Dimethyl N-cyanoiminodithiocarbonate Ester
This method involves the cyclization of dimethyl N-cyanoiminodithiocarbonate ester with 2-aminoethanethiol in the presence of an alkali metal hydroxide.[1]
-
Step 1: Preparation of the Reaction Mixture
-
Dissolve an alkali metal hydroxide (e.g., NaOH) in water. The concentration is kept low to maintain agitation efficiency as the dimethyl N-cyanoiminodithiocarbonate ester is insoluble and will form a slurry.[1]
-
Add 2-aminoethanethiol to the aqueous alkali metal hydroxide solution.
-
Slowly add dimethyl N-cyanoiminodithiocarbonate ester to the mixture while maintaining a controlled temperature.
-
-
Step 2: Cyclization Reaction
-
Allow the reaction mixture to react for approximately 2 hours after the addition is complete.[1]
-
Heat the mixture to 20°C and then adjust the pH to approximately 3.9 with 36% aqueous hydrochloric acid.[1]
-
Further heat the mixture to 40°C and allow it to age for 2 hours to ensure complete cyclization.[1]
-
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to 20°C.
-
Perform suction filtration to collect the crude product.
-
Wash the collected wet crystals with water to remove impurities.[1]
-
Dry the product under a vacuum at 70°C for 8 hours to obtain high-purity 2-cyanoimino-1,3-thiazolidine (yields reported up to 88.0% with 99.7% purity).[6]
-
Method 2: Two-Step Synthesis from N-cyanonitrocarbonate
This alternative method involves the formation of an N-cyanonitrocarbonate intermediate.[6]
-
Step 1: Formation of N-cyanonitrocarbonate
-
React an alkali metal cyanide, an alkali metal hydroxide, a lower alcohol, and chlorine in an aqueous solution to form a nitrocarbonate solution.[6]
-
Add an organic solvent, followed by a cyanamide solution, to form N-cyanonitrocarbonate.
-
Extract the resulting ester with an organic solvent and wash it with an aqueous solution of a reducing agent to obtain a high-purity, stable N-cyanonitrocarbonate.[6]
-
-
Step 2: Cyclization to 2-cyanoimino-1,3-thiazolidine
-
React the purified N-cyanonitrocarbonate from the first step with 2-aminoethanethiol to induce cyclization and form the final product.[6]
-
Biological Relevance and Applications in Drug Development
The primary significance of 2-cyanoimino-1,3-thiazolidine in the pharmaceutical industry is its role as a key chemical intermediate.[1] It is not typically used as an active pharmaceutical ingredient (API) itself but serves as a building block for more complex molecules.
One of the most notable contexts for this compound is its identification as "Cimetidine Impurity N".[4] Cimetidine is a histamine H₂ receptor antagonist used to reduce stomach acid production. The presence of 2-cyanoimino-1,3-thiazolidine as a known impurity implies its involvement in the synthesis pathway of cimetidine or its degradation. This underscores the importance of monitoring and controlling its levels in the final drug product to ensure safety and efficacy.
While the broader class of thiazolidine-containing compounds, such as thiazolidinediones (glitazones), are known to act as agonists for the PPARγ nuclear receptor and are used in the treatment of type 2 diabetes, there is no evidence to suggest that 2-cyanoimino-1,3-thiazolidine shares this mechanism of action.[7][8] Its value lies in its chemical reactivity, which allows for its incorporation into larger, biologically active molecules.
References
- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cyaniminothiazolidine | 26364-65-8 [chemicalbook.com]
- 5. 2-Cyaniminothiazolidine | 26364-65-8 [amp.chemicalbook.com]
- 6. WO2017048628A1 - Procedure for the preparation of 2-cyanoimino-1,3-thiazolidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
